3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-tert-butylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
The compound 3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-tert-butylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic derivative featuring a benzofuropyrimidinone core. This structure is characterized by a fused benzofuran and pyrimidinone system, substituted with a 1,3-benzodioxol-5-ylmethyl group at position 3 and a 4-tert-butylbenzylsulfanyl moiety at position 2. The tert-butyl group enhances lipophilicity, while the benzodioxol ring may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-tert-butylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4S/c1-29(2,3)20-11-8-18(9-12-20)16-36-28-30-25-21-6-4-5-7-22(21)35-26(25)27(32)31(28)15-19-10-13-23-24(14-19)34-17-33-23/h4-14H,15-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXSVQCGKRJVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-tert-butylbenzyl)sulfanyl]benzofuro[3,2-d]pyrimidin-4(3H)-one is a synthetic compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, based on available literature and research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Benzofuro-pyrimidinone framework
- Substituents :
- 1,3-benzodioxole moiety
- Tert-butylbenzyl sulfanyl group
This unique combination of functionalities may contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of benzodioxole derivatives, which share structural similarities with our compound. For instance, derivatives have shown significant antibacterial and antifungal properties against various strains. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.12 to 0.98 µg/mL, indicating potent activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Compounds with a benzodioxole structure have shown anti-inflammatory activities by inhibiting nitric oxide production and cyclooxygenase (COX) enzymes. For instance, some derivatives exhibited comparable potency to established anti-inflammatory drugs . This suggests that our compound may also possess similar anti-inflammatory properties.
Case Studies and Research Findings
- Antidiabetic Potential : A recent study synthesized various benzodioxole carboxamide derivatives and evaluated their antidiabetic effects. One derivative exhibited an IC50 value of 2.593 µM against α-amylase, indicating potential for diabetes management .
- Antimalarial Activity : Some related compounds have been evaluated for their antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL. These findings highlight the potential for developing antimalarial agents based on similar structures .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Benzodioxolymethyl Group
The 1,3-benzodioxol-5-ylmethyl substituent is shared with compounds like those in (e.g., 4a-j derivatives) and . This group is frequently employed in medicinal chemistry for its ability to engage in hydrogen bonding and hydrophobic interactions. For example, in , analogs with benzodioxol substituents demonstrated enhanced activity in preliminary bioassays, suggesting its role in modulating efficacy .
Sulfanyl-Linked Aromatic Moieties
The 4-tert-butylbenzylsulfanyl group in the target compound contrasts with analogs bearing smaller or polar substituents. For instance, 3-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one () features a methoxy group and methylbenzyl chain, which may reduce steric bulk compared to the tert-butyl group. The tert-butyl substituent likely increases metabolic stability and membrane permeability due to its lipophilic nature .
Data Table: Key Structural Analogues and Features
Research Implications and Gaps
While structural analogs provide insights into substituent effects, direct pharmacological data for the target compound are absent in the provided evidence. Further studies using computational tools like AutoDock4 () could predict binding modes, while crystallographic refinement via SHELX () may elucidate conformational preferences. Comparative bioassays with analogs from and are recommended to validate activity hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
